Structural Isomerism and Consequent LogP-Driven Permeability Differentiation
The target compound is a structural isomer of the industrial accelerator TBBS. Computational data highlights a quantifiable difference in their computed LogP values. TBBS has an XLogP3 of 3.8 [1], while 2-(1,3-benzothiazol-2-ylsulfanyl)-N,N-dimethylethanamine has a significantly lower XLogP3 of 2.4 [2]. This lower lipophilicity is relevant for biological assays where excessive LogP leads to poor solubility and non-specific binding.
| Evidence Dimension | Predicted Octanol-Water Partition Coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.4 (Predicted by PubChem) |
| Comparator Or Baseline | N-tert-butyl-2-benzothiazole sulfenamide (TBBS): XLogP3 = 3.8 (Predicted by NIST) |
| Quantified Difference | Target compound is more hydrophilic by ΔLogP = 1.4 units, which corresponds to a predicted ~25-fold lower octanol-water partition ratio. |
| Conditions | Computed descriptor; PubChem release 2021.05.07 (XLogP3 3.0) and NIST Computational Chemistry Comparison. |
Why This Matters
This significant difference in LogP dictates that the target compound cannot serve as a surrogate for TBBS in developing assays for membrane permeability or lipophilic binding pockets, offering a less lipophilic alternative for early-stage medicinal chemistry screening.
- [1] NIST Standard Reference Database, 2-Benzothiazolesulfenamide, N-(1,1-dimethylethyl)-. Formula: C11H14N2S2. View Source
- [2] PubChem Compound Summary CID 435595, 2-(1,3-benzothiazol-2-ylsulfanyl)-N,N-dimethylethanamine. National Center for Biotechnology Information (NIH). Computed XLogP3 Value. View Source
